molecular formula C7H9ClN2O3 B2830986 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid hydrochloride CAS No. 2044835-77-8

5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid hydrochloride

Cat. No.: B2830986
CAS No.: 2044835-77-8
M. Wt: 204.61
InChI Key: HKYHYCQZGGPFMI-UHFFFAOYSA-N
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Description

5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid hydrochloride is a heterocyclic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an imidazo[2,1-c][1,4]oxazine core, which is a fused ring system combining imidazole and oxazine rings. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[2,1-c][1,4]oxazine core through cyclization reactions involving appropriate precursors. The carboxylic acid group is then introduced via carboxylation reactions. Finally, the hydrochloride salt is formed by treating the free acid with hydrochloric acid under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like halides, amines, and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: Its structural features make it a useful probe for investigating biological pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism by which 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazo[2,1-c][1,4]oxazine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The carboxylic acid group may play a role in binding to active sites, enhancing the compound’s efficacy .

Comparison with Similar Compounds

  • 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid
  • 2-formyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride

Comparison: Compared to these similar compounds, 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid hydrochloride is unique due to the position of the carboxylic acid group, which influences its reactivity and binding properties. This positional difference can lead to variations in biological activity and chemical behavior, making it a distinct and valuable compound for research and industrial applications .

Properties

IUPAC Name

6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.ClH/c10-7(11)5-3-9-1-2-12-4-6(9)8-5;/h3H,1-2,4H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYHYCQZGGPFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC(=CN21)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044835-77-8
Record name 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid hydrochloride
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